Cas no 6188-23-4 (6-Bromoimidazo[1,2-a]pyridine)
6-Bromoimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoimidazo[1,2-a]pyridine
- 6-bromoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine, 6-bromo-
- 6-Brom-imidazo<1,2-a>pyridin
- Imidazo[1,2-a]pyridine,6-bromo-
- FXPMFQUOGYGTAM-UHFFFAOYSA-N
- CU-00000000274-1
- SCHEMBL408627
- 7X-0903
- 6-Bromo-inidazo[1,2-a]-pyridine
- EN300-56468
- CS-W003293
- 6-Bromo-imidazo[1,2-a]pyridine
- AC-25821
- AKOS004910672
- Z855892306
- FT-0650239
- 6-Bromoimidazo[1,2-a]pyridine, 97%
- SC1092
- DTXSID80383767
- 6-bromoimidazo [1,2-a] pyridine
- AM20061376
- 6188-23-4
- PB20174
- MFCD06496200
- SY018826
- J-518429
- A21572
- STL554797
- DB-002072
- 6-Bromoimidazo[1,2-a]pyridin
- BBL101003
-
- MDL: MFCD06496200
- Inchi: 1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
- InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC=CN2C=1
Computed Properties
- Exact Mass: 195.96400
- Monoisotopic Mass: 195.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.3A^2
- XLogP3: 2.5
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.69
- Melting Point: 76-81 °C
- Refractive Index: 1.688
- Water Partition Coefficient: slightly soluble in water.
- PSA: 17.30000
- LogP: 2.09680
6-Bromoimidazo[1,2-a]pyridine Security Information
- Signal Word:Danger
- Hazard Statement: H301;H315;H319;H335
- Warning Statement: P261;P280;P301+P310;P305+P351+P338;P405;P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
- Risk Phrases:R22; R36/37/38
- Safety Term:S22;S26;S36/37/39
6-Bromoimidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ469-25g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 97% | 25g |
355CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ469-5g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 97% | 5g |
82.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 750972-500MG |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 97% | 500MG |
¥606.74 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848533-1g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 97% | 1g |
26.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0359-25g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 96% | 25g |
551.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0359-100g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 96% | 100g |
1611.28CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05649-250g |
6-bromoimidazo[1,2-a]pyridine |
6188-23-4 | 95% | 250g |
$220 | 2023-09-07 | |
| Matrix Scientific | 188473-50g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 50g |
$312.00 | 2023-09-07 | ||
| Matrix Scientific | 188473-100g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 100g |
$512.00 | 2023-09-07 | ||
| Matrix Scientific | 188473-250g |
6-Bromoimidazo[1,2-a]pyridine |
6188-23-4 | 250g |
$930.00 | 2023-09-07 |
6-Bromoimidazo[1,2-a]pyridine Suppliers
6-Bromoimidazo[1,2-a]pyridine Related Literature
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Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292
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Xuan Li,Shoucai Wang,Jiawang Zang,Meichen Liu,Guangbin Jiang,Fanghua Ji Org. Biomol. Chem. 2020 18 9100
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Kasiviswanadharaju Pericherla,Poonam Khedar,Bharti Khungar,Anil Kumar Chem. Commun. 2013 49 2924
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Z. Tber,M.-A. Hiebel,A. El Hakmaoui,M. Akssira,G. Guillaumet,S. Berteina-Raboin RSC Adv. 2016 6 72030
Additional information on 6-Bromoimidazo[1,2-a]pyridine
6-Bromoimidazo[1,2-a]pyridine (CAS 6188-23-4): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research
6-Bromoimidazo[1,2-a]pyridine (CAS 6188-23-4) is an important heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This brominated imidazopyridine derivative serves as a key building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine features a fused bicyclic system containing both nitrogen atoms, which contributes to its unique electronic properties and binding capabilities. With increasing interest in imidazo[1,2-a]pyridine scaffolds for drug discovery, researchers are exploring its potential in addressing current medical challenges such as antibiotic resistance and targeted cancer therapies.
Recent studies highlight the growing demand for 6-Bromoimidazo[1,2-a]pyridine intermediates in medicinal chemistry. The compound's bromine substitution at the 6-position offers excellent reactivity for further functionalization through cross-coupling reactions, making it valuable for creating diverse molecular libraries. Pharmaceutical companies are particularly interested in its application for developing JAK kinase inhibitors and TLR modulators, which are hot topics in autoimmune disease treatment research.
From a synthetic chemistry perspective, 6-Bromoimidazo[1,2-a]pyridine synthesis typically involves cyclization reactions of appropriately substituted pyridine precursors. The bromine atom serves as an excellent handle for subsequent palladium-catalyzed coupling reactions, enabling the construction of complex molecular architectures. This versatility explains why searches for "buy 6-Bromoimidazo[1,2-a]pyridine" and "6188-23-4 supplier" have increased significantly in chemical procurement databases.
The compound's physicochemical properties make it suitable for various research applications. With a molecular weight of 197.02 g/mol and good solubility in common organic solvents, 6-Bromoimidazo[1,2-a]pyridine facilitates easy handling in laboratory settings. Researchers appreciate its stability under standard storage conditions, which contributes to its popularity as a pharmaceutical intermediate.
In the context of current drug discovery trends, imidazo[1,2-a]pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases. The 6-bromo substituted variant serves as a crucial precursor for compounds that may modulate protein-protein interactions implicated in Alzheimer's and Parkinson's diseases. This aligns with growing public interest in neurological health solutions and the search for "new Alzheimer's treatments 2024".
Material scientists have also explored applications of 6-Bromoimidazo[1,2-a]pyridine beyond pharmaceuticals. Its electron-rich aromatic system makes it potentially useful in organic electronic devices, particularly as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. This dual applicability in both life sciences and materials science enhances its commercial value and research relevance.
Quality control aspects of 6-Bromoimidazo[1,2-a]pyridine production have become increasingly important as demand grows. Analytical methods such as HPLC, NMR, and mass spectrometry ensure the compound meets the stringent purity requirements for pharmaceutical applications. Suppliers offering "high purity 6188-23-4" are particularly sought after by research institutions and drug development companies.
The global market for imidazo[1,2-a]pyridine building blocks continues to expand, driven by increased investment in small molecule drug discovery. As researchers seek answers to questions like "how to functionalize 6-Bromoimidazo[1,2-a]pyridine" and "best synthetic routes to imidazopyridines", the scientific literature continues to grow with innovative applications of this versatile heterocycle.
Environmental and safety considerations for handling 6-Bromoimidazo[1,2-a]pyridine follow standard laboratory protocols for brominated aromatic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and ventilation are recommended when working with this material, reflecting the broader scientific community's emphasis on laboratory safety practices.
Future research directions for 6-Bromoimidazo[1,2-a]pyridine chemistry include exploring its potential in PROTAC (proteolysis targeting chimera) technology and other targeted protein degradation strategies. These cutting-edge approaches in drug discovery have generated substantial interest, as evidenced by search trends for "new protein degradation technologies 2024" and "small molecule protein degraders".
In summary, 6-Bromoimidazo[1,2-a]pyridine (CAS 6188-23-4) represents a strategically important compound at the intersection of medicinal chemistry and materials science. Its versatility as a synthetic building block, combined with the growing therapeutic potential of imidazo[1,2-a]pyridine-based drugs, ensures its continued relevance in scientific research and industrial applications for years to come.
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